molecular formula C10H11NO3 B8356898 2-Methoxy-5-nitro-indan

2-Methoxy-5-nitro-indan

Cat. No. B8356898
M. Wt: 193.20 g/mol
InChI Key: GRLAJCHPXARWHM-UHFFFAOYSA-N
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Patent
US08927548B2

Procedure details

5-nitro-indan-2-ol (1.55 g, 8.65 mmol) and K2CO3 (2.8 g, 20 mmol) was charged into a schlenk flask. The flask was evacuated and back filled with N2. DMF (10 mL) was added and stirred at r.t. for 30 min. MeI (excess, 10 mL) was added and the reaction mixture was stirred at 100° C. overnight. The reaction mixture was allowed to cool to room temperature. Water was added and the reaction mixture was extracted with EtOAc. The combined organic layers were washed with water and brine and dried over Na2SO4. Purification of the concentrated crude product by column chromatography (EtOAc:Hexane=1:9) afforded the title product as a pale yellow oil (520 mg, 74% based on recovered starting material).
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([OH:13])[CH2:7]2)([O-:3])=[O:2].[C:14]([O-])([O-])=O.[K+].[K+]>>[CH3:14][O:13][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)O
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back filled with N2
ADDITION
Type
ADDITION
Details
DMF (10 mL) was added
ADDITION
Type
ADDITION
Details
MeI (excess, 10 mL) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 100° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrated crude product by column chromatography (EtOAc:Hexane=1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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